molecular formula C9H7N7 B14183544 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine CAS No. 856849-59-7

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B14183544
CAS No.: 856849-59-7
M. Wt: 213.20 g/mol
InChI Key: COCYNXXKOTVJJO-UHFFFAOYSA-N
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Description

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .

Biological Activity

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine (often abbreviated as btp) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of btp, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula: C9H7N7
  • Molecular Weight: 197.20 g/mol
  • CAS Number: 38634-05-8

Mechanisms of Biological Activity

The biological activities of btp are primarily attributed to its ability to form coordination complexes with metal ions and interact with various biological targets. The triazole moiety is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for the binding to enzymes and receptors.

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis or enzyme activity.

Case Study:
A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of various triazole derivatives, including btp. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer activities. The ability of btp to inhibit specific enzymes involved in cancer cell proliferation has been documented.

Research Findings:
In a recent investigation, btp was evaluated for its cytotoxic effects on different cancer cell lines. The results indicated that btp exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. A common method includes the reaction of 2,6-diaminopyridine with diformylhydrazine under controlled conditions to yield the desired triazole derivative.

Synthesis Scheme:

  • Starting Materials: 2,6-diaminopyridine and diformylhydrazine.
  • Reaction Conditions: Heating at 160°C for a specified duration.
  • Purification: Crystallization from water or alcohol.

Applications in Supramolecular Chemistry

The unique structure of btp allows it to act as a versatile ligand in supramolecular chemistry. It has been utilized in forming coordination complexes with transition metals, which can be applied in catalysis and material sciences.

Table: Applications of this compound

Application AreaDescription
Antimicrobial AgentsInhibition of bacterial and fungal growth
Anticancer AgentsInduction of apoptosis in cancer cells
Coordination ChemistryFormation of metal complexes for catalysis
Luminescent MaterialsDevelopment of luminescent polymers

Properties

CAS No.

856849-59-7

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

2,6-bis(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H

InChI Key

COCYNXXKOTVJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3

Origin of Product

United States

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